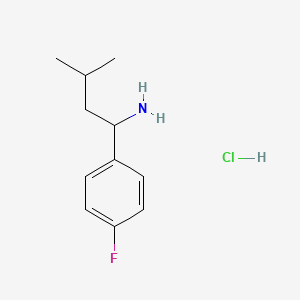
1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride
Vue d'ensemble
Description
This compound is an amine derivative with a fluorophenyl group attached. Amines are a class of organic compounds that contain a basic nitrogen atom with a lone pair . The fluorophenyl group is a common motif in medicinal chemistry, as the fluorine atom can enhance the biological activity of a compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, amines can form hydrogen bonds, so they often have higher boiling points than similar-sized molecules that don’t contain a nitrogen atom .Applications De Recherche Scientifique
Synthesis and Derivative Formation
Novel Synthesis Techniques : The compound 3-fluoro-1-aminoadamantane, isolated as the hydrochloride, was synthesized using a rapid three-step reaction sequence. This synthesis method is convenient and allows for the creation of several derivatives like 3-fluoro-1-(N-adamantyl)-p-toluenesulfonamide and others (Anderson, Burks, & Harruna, 1988).
β-Aminoketones Synthesis : β-Aminoketones, like 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides, have been synthesized through the Mannich reaction. This synthesis involves reacting (1-adamantyl)acetone with paraformaldehyde and secondary amine hydrochlorides (Makarova, Moiseev, & Zemtsova, 2002).
Chemical Properties and Binding Affinity
- Sigma Ligand Development : A series of compounds, including N-benzyl-3-[1-(4-fluorophenyl)-1H-indol-3-yl]-N-methylpropan-1-amines, were synthesized to develop new sigma ligands. These compounds showed varying affinity for sigma1 and sigma2 receptors, indicating their potential in receptor interaction studies (Mamolo et al., 2008).
Antimicrobial and Antibacterial Activities
Antibacterial Activity : Certain derivatives, such as 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines, have demonstrated significant antibacterial activity, emphasizing their potential in antimicrobial research (Arutyunyan et al., 2017).
Amino Acetate Organotin(IV) Complexes : Amino acetate functionalized Schiff base organotin(IV) complexes have shown promising results as anticancer drugs. These complexes, synthesized from potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate, exhibit significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-8(2)7-11(13)9-3-5-10(12)6-4-9;/h3-6,8,11H,7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPSAJXBQGFIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-methylbutan-1-amine hydrochloride | |
CAS RN |
2285-93-0 | |
| Record name | Benzenemethanamine, 4-fluoro-α-(2-methylpropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2285-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride](/img/structure/B1445697.png)

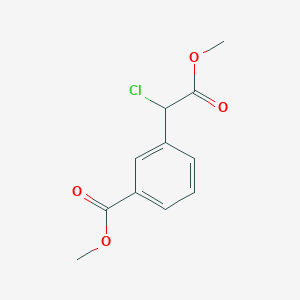

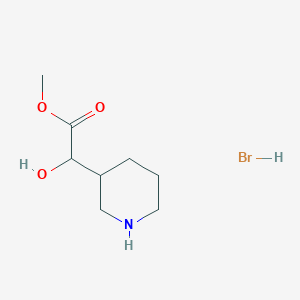
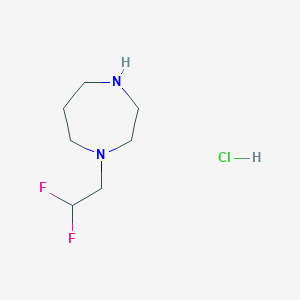
![5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1445705.png)
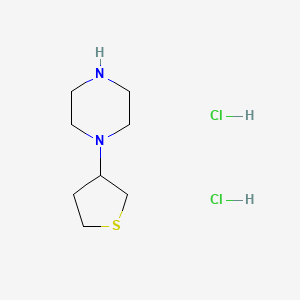

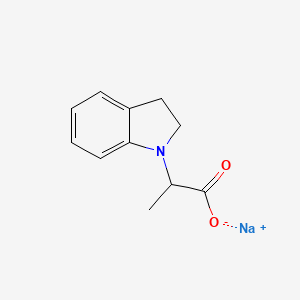
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid](/img/structure/B1445714.png)